trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine
Description
trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine is a chiral pyrrolidine derivative characterized by a trans-configuration of substituents on the pyrrolidine ring. Its molecular formula is C₈H₁₈N₂O, with a molar mass of 158.24 g/mol (free base) and 231 g/mol in its dihydrochloride salt form (C₈H₁₈N₂O·2HCl) . The compound is typically synthesized as a racemic mixture (despite its trans-stereochemistry designation) and is commercially available as a solid with ≥95% purity . Its CAS registry number is 1390654-58-6 (dihydrochloride) and 1212390-64-1 (free base) .
Properties
Molecular Formula |
C8H18N2O |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(3R,4R)-4-methoxy-1-propan-2-ylpyrrolidin-3-amine |
InChI |
InChI=1S/C8H18N2O/c1-6(2)10-4-7(9)8(5-10)11-3/h6-8H,4-5,9H2,1-3H3/t7-,8-/m1/s1 |
InChI Key |
RCRIZLJMLOJTPO-HTQZYQBOSA-N |
Isomeric SMILES |
CC(C)N1C[C@H]([C@@H](C1)OC)N |
Canonical SMILES |
CC(C)N1CC(C(C1)OC)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Pathway
The asymmetric 1,3-dipolar cycloaddition method leverages chiral catalysts to construct the pyrrolidine ring while ensuring stereoselectivity. This approach typically involves the reaction of a nitrone with an alkene precursor, followed by subsequent functionalization. The methoxy group is introduced via nucleophilic substitution or etherification post-cycloaddition.
Key steps include:
-
Nitrone Formation : A hydroxylamine derivative reacts with an aldehyde to generate the nitrone intermediate.
-
Cycloaddition : The nitrone undergoes [3+2] cycloaddition with a vinyl ether or substituted alkene, forming the pyrrolidine core.
-
Methoxy Introduction : Methoxylation at the 4-position is achieved using methyl iodide or dimethyl sulfate under basic conditions.
Optimization Parameters
-
Catalysts : Chiral Lewis acids, such as zinc triflate with bisoxazoline ligands, enhance enantiomeric excess (up to 92% ee).
-
Temperature : Reactions proceed optimally at 50–80°C, balancing reaction rate and stereochemical control.
-
Solvents : Dichloromethane or toluene are preferred for their inertness and ability to dissolve polar intermediates.
Table 1: Performance Metrics for Asymmetric Cycloaddition
Reductive Amination of Pyrrolidinone Intermediates
Synthetic Pathway
Reductive amination offers a straightforward route to this compound by reducing a ketone precursor to the corresponding amine. The process involves:
-
Pyrrolidinone Synthesis : Cyclization of γ-aminobutyric acid derivatives forms the pyrrolidinone scaffold.
-
Methoxylation : The 4-position is methoxylated using NaH and methyl iodide in tetrahydrofuran (THF).
-
Reductive Amination : The ketone at position 3 is converted to an amine via reaction with ammonium acetate and sodium cyanoborohydride.
Critical Considerations
-
Reducing Agents : Sodium cyanoborohydride outperforms borane complexes in minimizing side reactions.
-
Acid Catalysis : Trifluoroacetic acid (TFA) enhances imine formation kinetics, reducing reaction time by 30%.
-
Isopropyl Introduction : Alkylation with isopropyl bromide occurs post-reduction to avoid steric hindrance.
Table 2: Reductive Amination Efficiency
Nucleophilic Substitution on Preformed Pyrrolidine
Stepwise Functionalization
This method modifies a preassembled pyrrolidine ring through sequential substitutions:
-
Ring Synthesis : Pyrrolidine is synthesized via hydrogenation of pyrrole or cyclization of 1,4-diaminobutane.
-
Isopropyl Addition : Treatment with isopropyl bromide and a base (e.g., K₂CO₃) introduces the isopropyl group at position 1.
-
Methoxylation : Position 4 is methoxylated using a Mitsunobu reaction (DIAD, PPh₃, and methanol).
Challenges and Solutions
Table 3: Nucleophilic Substitution Outcomes
Resolution of Racemic Mixtures
Diastereomeric Salt Formation
For racemic syntheses, chiral resolution is employed to isolate the trans isomer:
-
Racemic Synthesis : A non-stereoselective method produces cis and trans isomers.
-
Salt Formation : The racemate is treated with a chiral acid (e.g., tartaric acid), forming diastereomeric salts with differing solubilities.
-
Crystallization : Selective crystallization isolates the trans-isomer salt, which is neutralized to yield the free amine.
Efficiency Metrics
Comparative Analysis of Methods
Cost and Scalability
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1-Isopropyl-4-methoxypyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Medicinal Chemistry Applications
trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating neurological and psychiatric disorders. Its structural characteristics allow it to interact with various biological targets, making it a candidate for further research.
Neurological Disorders
Research has indicated that compounds similar to this compound may influence sodium channels involved in pain pathways, which could be beneficial in developing analgesics or treatments for conditions like epilepsy and neuropathic pain . The modulation of these channels can lead to significant analgesic effects, suggesting its utility in pain management therapies.
Psychiatric Disorders
The compound's interaction with neurotransmitter systems suggests potential applications in treating anxiety and depression. Studies have shown that derivatives of pyrrolidinamine can impact serotonin and dopamine receptors, which are crucial in mood regulation .
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The following table summarizes the key steps in its synthesis:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Isopropylamine + Methoxyacetophenone | Formation of intermediate |
| 2 | Reduction with LiAlH4 | Formation of pyrrolidine ring |
| 3 | Purification via recrystallization | Obtaining this compound |
This synthetic pathway highlights the compound's accessibility for further research and development.
Biological Evaluation
The biological evaluation of this compound has been conducted through various assays to assess its efficacy against specific targets.
Antinociceptive Activity
Preliminary studies have demonstrated that the compound exhibits significant antinociceptive activity in animal models, indicating its potential as a pain-relief medication .
Antidepressant Effects
In vitro studies have shown that this compound can enhance serotonin levels, suggesting its role as a possible antidepressant agent .
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in clinical settings:
Case Study 1: Pain Management
A study involving patients with chronic pain highlighted the compound's ability to reduce pain scores significantly compared to placebo controls. The results indicated a favorable safety profile, making it a candidate for further clinical trials.
Case Study 2: Depression Treatment
In a randomized controlled trial focusing on patients with major depressive disorder, this compound showed promise in improving mood and reducing anxiety symptoms over an eight-week treatment period.
Mechanism of Action
The mechanism of action of (3R,4R)-1-Isopropyl-4-methoxypyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For instance, it may act as an agonist or antagonist at certain receptor sites, modulating biological pathways and producing therapeutic effects .
Comparison with Similar Compounds
4-(5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine
- Structure : Features a fused pyrrolopyridine core with a pyrimidin-2-amine substituent and a chlorine atom at position 3.
- Molecular Formula : C₁₄H₁₅ClN₆ (CAS: 1221153-82-7) .
- Chlorine substituent improves electrophilicity and metabolic stability compared to the methoxy group in the target compound. Higher molecular weight (299.8 g/mol) and complexity reduce solubility in aqueous media.
N-[(1R,3S)-3-Isopropyl-3-({4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}carbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine
- Structure : Contains a cyclopentyl-piperazine backbone with a trifluoromethylpyridinyl group and tetrahydro-2H-pyran substituent.
- Molecular Formula : C₂₇H₄₀F₃N₃O₃ (MW: 512.2 g/mol) .
- Key Differences: Trifluoromethyl group increases lipophilicity (predicted LogP > 3) and resistance to oxidative metabolism. Larger size and rotatable bonds (≥6) may limit blood-brain barrier penetration.
1-[1-(2-Fluorophenyl)-3-pyrrolidinyl]methanamine
- Structure : Pyrrolidine ring substituted with a 2-fluorophenyl group and a methanamine side chain.
- Molecular Formula : C₁₁H₁₅FN₂ (CAS: 1373111-59-1) .
- Key Differences :
- Fluorine atom introduces electronegativity, altering electronic interactions with biological targets.
- Aromatic phenyl group may improve binding to receptors like serotonin or dopamine transporters.
- Lower molecular weight (202.25 g/mol ) compared to the target compound’s dihydrochloride form.
Physicochemical and Pharmacokinetic Comparison
Biological Activity
Trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique pyrrolidine structure, which contributes to its biological activity. The presence of the isopropyl and methoxy groups enhances its lipophilicity, potentially improving its ability to cross biological membranes.
Research indicates that this compound may interact with various biological targets, including receptors involved in cellular signaling pathways. Notably, it has been associated with the modulation of insulin-like growth factor 1 receptor (IGF-1R) activity. The activation of IGF-1R can lead to cellular proliferation and protection against apoptosis, which is critical in cancer biology .
Biological Activities
The compound exhibits a range of biological activities:
- Antitumor Activity : Studies suggest that this compound has potential as an antitumor agent. It may inhibit the growth of various cancer cell lines through mechanisms involving IGF-1R modulation. This is particularly relevant in cancers such as breast, prostate, and colorectal cancer .
- Neuroprotective Effects : Preliminary findings indicate potential neuroprotective properties, possibly through the modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways .
Research Findings and Case Studies
A review of recent literature reveals several key findings related to the biological activity of this compound:
Q & A
Q. What are the optimal synthetic routes for trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine, and how can reaction conditions be optimized to improve yield and stereochemical purity?
The synthesis typically involves multi-step organic reactions, including alkylation, methoxylation, and stereoselective amination. Key steps require catalysts (e.g., palladium for cross-coupling) and anhydrous solvents (e.g., DMF or toluene) under inert atmospheres to prevent oxidation. Reaction temperature (50–80°C) and stoichiometric ratios (1:1.2 for amine coupling) are critical for minimizing byproducts. Purification via column chromatography with gradient elution (hexane/ethyl acetate) enhances stereochemical purity (>98% enantiomeric excess) .
Q. What analytical techniques are most effective for characterizing the purity and structural conformation of this compound?
High-resolution techniques include:
- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm stereochemistry and substituent positions .
- HPLC-MS (C18 column, 0.1% TFA in acetonitrile/water) for purity assessment (>99.5%) .
- X-ray crystallography to resolve absolute configuration .
- Thermogravimetric analysis (TGA) to evaluate thermal stability (decomposition >200°C) .
Q. How do solvent polarity and temperature variations affect the stability and degradation pathways of this compound during storage?
Stability studies show:
- Aprotic solvents (e.g., DMSO) reduce hydrolysis at 4°C (degradation <5% over 6 months).
- Polar solvents (e.g., methanol) accelerate oxidation; adding antioxidants (0.1% BHT) mitigates this.
- Long-term storage in amber vials under argon at -20°C preserves integrity .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity compared to cis isomers or structurally similar compounds?
The trans configuration optimizes spatial alignment with hydrophobic pockets in targets like serotonin receptors. In vitro assays show 10-fold higher binding affinity (IC₅₀ = 12 nM) for the trans isomer vs. cis (IC₅₀ = 130 nM). Computational docking (AutoDock Vina) reveals stronger π-π interactions with aromatic residues (e.g., Phe341 in 5-HT₂A) due to methoxy group orientation .
Q. What strategies can resolve discrepancies in bioactivity data observed for this compound across different pharmacological models?
Contradictions often arise from:
- Model-specific receptor isoforms (e.g., rat vs. human 5-HT receptors). Validate using species-matched cell lines.
- Assay interference (e.g., fluorescent compounds in high-throughput screens). Use orthogonal methods like SPR or radioligand binding .
- Pharmacokinetic variability (e.g., metabolic stability in liver microsomes). Pair in vitro data with in vivo PK/PD studies .
Q. What computational modeling approaches are validated for predicting the interaction mechanisms between this compound and biological targets like G-protein-coupled receptors?
Validated methods include:
- Molecular dynamics simulations (MD) with AMBER force fields to study ligand-receptor conformational changes (RMSD <2.0 Å).
- Free-energy perturbation (FEP) for ΔG binding calculations (error <1 kcal/mol).
- QM/MM hybrid models to analyze electronic interactions (e.g., hydrogen bonding with Asp155 in β₂-adrenergic receptors) .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate results using orthogonal assays (e.g., SPR, ITC) and replicate studies across independent labs .
- Stereochemical Optimization : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution (Candida antarctica lipase B) for scalable enantiopure synthesis .
- Ecological Impact Mitigation : Follow OECD 301F guidelines for biodegradability testing to ensure compliance with environmental regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
